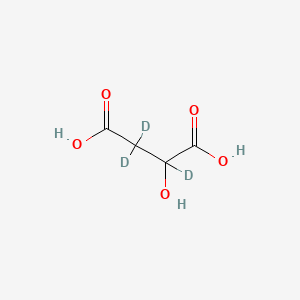
2-Chloro-6-iodopyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-iodopyridin-3-amine, with the CAS Number 1032507-20-2, is a pyridine-based building block used in organic synthesis . It is sold by Sigma-Aldrich and other chemical suppliers .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-iodopyridin-3-amine is C5H4ClIN2 . The InChI code is 1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 . The molecular weight is 254.46 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-iodopyridin-3-amine include a molecular weight of 254.45 g/mol . The compound has a topological polar surface area of 38.9 Ų . Other properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
1. Rearrangements in Aminations of Halopyridines
2-Chloro-6-iodopyridin-3-amine undergoes specific rearrangements in reactions involving aminations of halopyridines. Notably, potassium amide in liquid ammonia reacts with halopyridines, leading to mixtures containing aminopyridines, a process potentially involving pyridyne intermediates. These reactions exhibit unique rearrangements and transformations, contributing to the understanding of reaction mechanisms in organic chemistry (Pieterse & Hertog, 2010).
2. Catalytic Aminocarbonylation
2-Chloro-6-iodopyridin-3-amine is also important in catalytic aminocarbonylation processes. It has been used in palladium-catalyzed aminocarbonylation reactions with various primary and secondary amines. This process synthesizes N-substituted nicotinamides and related compounds, demonstrating its significance in the synthesis of biologically important molecules (Takács et al., 2007).
3. Palladium-Catalyzed Aminations
The chemical serves as a key substrate in regioselective palladium-catalyzed aminations. This process yields excellent yields and selectivity, especially when combined with cesium carbonate and a Pd-BINAP catalyst. Such reactions are pivotal in organic synthesis, allowing the incorporation of various functional groups under mild conditions (Maes et al., 2002).
4. Synthesis of Tetracyclic Azaheteroaromatic Cores
This compound is integral in synthesizing new tetracyclic azaheteroaromatic cores, achieved through inter- and intramolecular amination. The process involves auto-tandem and one-pot catalysis using Pd and Cu catalysts, highlighting its role in creating complex organic structures (Rauws et al., 2010).
5. Synthesis of Imidazo[4,5-b]pyridin-2-ones
2-Chloro-6-iodopyridin-3-amine facilitates the synthesis of highly functionalized imidazo[4,5-b]pyridin-2-ones. The process involves palladium-catalyzed amination followed by treatment with triphosgene, underlining its utility in producing complex nitrogen-containing heterocycles (Kuethe et al., 2004).
6. Examination of Intramolecular Amination Mechanisms
Research also delves into the intramolecular amination mechanisms of compounds like 2-Chloro-6-iodopyridin-3-amine. Understanding these mechanisms, which may involve Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, is crucial for advancing synthetic methodologies (Loones et al., 2007).
7. Preparation of Amine-Containing Ruthenium(II) Complexes
The amination of chloro-terpyridine derivatives, including 2-chloro variants, enables the synthesis of amine-containing ruthenium(II) complexes. This has implications in the field of inorganic chemistry, particularly in the synthesis of metal complexes (Johansson, 2006).
Mechanism of Action
Target of Action
It is known to be a valuable building block in organic synthesis, particularly in pharmaceutical research and development .
Mode of Action
2-Chloro-6-iodopyridin-3-amine has a unique structure characterized by the presence of both chlorine and iodine atoms on the pyridine ring . This structure allows it to act as a versatile intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials . It acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
Its reactivity profile, influenced by the presence of both electron-withdrawing and electron-donating groups, leads to a unique set of reactions and pathways that it can undergo .
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-6-iodopyridin-3-amine suggest that it has high gastrointestinal absorption and is BBB permeant . It is an inhibitor of cyp1a2 . Its lipophilicity (Log Po/w) is 1.59 (iLOGP), 1.82 (XLOGP3), 1.93 (WLOGP), 1.36 (MLOGP), and 2.32 (SILICOS-IT), with a consensus Log Po/w of 1.8 .
Result of Action
Its unique reactivity profile and ability to act as a versatile intermediate suggest that it could have a wide range of potential effects depending on the specific context of its use .
Action Environment
The action, efficacy, and stability of 2-Chloro-6-iodopyridin-3-amine can be influenced by various environmental factors. For instance, its solubility in various solvents, an important consideration in chemical synthesis and applications, is influenced by its polar nature, owing to its halogen atoms and amine group . .
properties
IUPAC Name |
2-chloro-6-iodopyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPKNMJRJBWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673863 |
Source


|
| Record name | 2-Chloro-6-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032507-20-2 |
Source


|
| Record name | 2-Chloro-6-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)









